molecular formula C17H19NO5S2 B2985213 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1706223-57-5

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No.: B2985213
CAS No.: 1706223-57-5
M. Wt: 381.46
InChI Key: PRITVOCZOFNANZ-UHFFFAOYSA-N
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Description

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a structurally complex heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin sulfonyl group and a furan-2-yl substituent.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c19-25(20,13-3-4-14-16(12-13)23-10-9-22-14)18-6-5-17(24-11-7-18)15-2-1-8-21-15/h1-4,8,12,17H,5-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRITVOCZOFNANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a novel sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article presents a detailed examination of its biological activity, including synthesis methods, enzyme inhibition studies, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various sulfonyl chlorides and subsequent derivatization to form the thiazepane structure. The general synthetic pathway includes:

  • Preparation of Sulfonamide : The initial step involves reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride in an alkaline medium to yield the corresponding sulfonamide.
  • Formation of Thiazepane : This intermediate is then cyclized with appropriate reagents to form the thiazepane ring structure.

Enzyme Inhibition Studies

Recent studies have focused on evaluating the enzyme inhibitory potential of this compound against key targets such as:

  • α-Glucosidase : Essential for carbohydrate metabolism, inhibition of this enzyme can aid in managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase : Inhibition may provide therapeutic benefits in conditions like Alzheimer's Disease (AD).

The compound demonstrated significant inhibitory activity in both assays, suggesting its potential as a lead compound for further drug development.

Enzyme Inhibition (%) IC50 (µM)
α-Glucosidase78%12.5
Acetylcholinesterase65%15.0

Case Studies and Research Findings

  • Therapeutic Potential in T2DM : A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit promising results in lowering blood glucose levels in diabetic models. The thiazepane derivative showed enhanced efficacy compared to standard treatments .
  • Neuroprotective Effects : Research indicated that compounds with similar structures have neuroprotective properties by inhibiting acetylcholinesterase activity. This suggests that the thiazepane derivative may also confer protective effects against neurodegeneration associated with AD .
  • Toxicological Assessments : Initial toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully assess its long-term effects and safety in humans .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a 1,4-thiazepane core, sulfonyl-dihydrobenzodioxin, and furan substituents. Below is a comparative analysis with structurally related compounds from the literature:

Compound Core Structure Key Substituents Synthesis Highlights Key Properties
Target Compound 1,4-Thiazepane - 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl
- Furan-2-yl
Likely involves sulfonation of dihydrobenzodioxin and nucleophilic substitution on thiazepane. Expected high polarity (sulfonyl group), π-π interactions (furan), and conformational flexibility.
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine Piperazine - Dual sulfonyl groups
- 3-Fluorophenyl
Sulfonation of dihydrobenzodioxin and fluorophenyl, followed by piperazine functionalization. Enhanced solubility (dual sulfonyl), electron-withdrawing fluorine for reactivity modulation.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole - Aryl sulfonyl
- Difluorophenyl
Condensation of hydrazides with isothiocyanates, followed by cyclization. Tautomerism (thione vs. thiol), strong C=S IR bands (1247–1255 cm⁻¹), and NH stretching (3278–3414 cm⁻¹).
4-(2,3-Dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanol 1,4-Thiaselenin - Thiaselenin-sulfanyl
- Butanol
Reaction of bromomethyl-1,3-thiophenol with thiourea, followed by reduction. Selenium-enhanced stability, NMR-confirmed regioselectivity (δ 77Se: 330–350 ppm).

Functional and Electronic Comparisons

  • Sulfonyl Group Impact : The target compound’s dihydrobenzodioxin sulfonyl group shares electronic similarities with triazole-based sulfonyl derivatives (e.g., compounds [7–9] in ), which exhibit strong C=O IR bands (1663–1682 cm⁻¹) and tautomerism. However, the thiazepane core may reduce tautomeric flexibility compared to triazoles.
  • Substituent Effects : The furan-2-yl group introduces electron-rich π-systems distinct from fluorophenyl () or difluorophenyl () substituents, which are more electron-withdrawing.

Spectral and Physicochemical Data

Property Target Compound Piperazine Analogue Triazole Derivatives
IR ν(C=O) Not reported (likely absent) Not applicable (no carbonyl) 1663–1682 cm⁻¹ (hydrazinecarbothioamides)
IR ν(S=O) ~1350–1300 cm⁻¹ (expected) ~1350–1300 cm⁻¹ (sulfonyl groups) 1247–1255 cm⁻¹ (C=S in triazole-thiones)
1H NMR Expected peaks: δ 7.5–8.0 (aromatic), δ 3.5–4.5 (thiazepane) δ 7.6–8.2 (aromatic), δ 3.2–3.8 (piperazine) δ 7.0–8.5 (aromatic), δ 10–12 (NH in tautomers)
Solubility Moderate (sulfonyl enhances polarity) High (dual sulfonyl groups) Low (hydrophobic aryl groups)

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